1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)-
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Overview
Description
1-Oxa-3,9-diazaspiro(55)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)- is a complex organic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)- typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of but-3-en-1-ol and methanesulfonic acid (MeSO3H) to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antituberculosis activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)- involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the androgen receptor, inhibiting the proliferation of cells in hyperproliferative disorders . The compound may also interact with other proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one hydrochloride
- 1,4,9-Triazaspiro(5.5)undecan-2-one
- 1,4-Diazaspiro(5.5)undecan-3-one
Uniqueness
1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-chlorobenzoyl)propyl)- stands out due to its specific spirocyclic structure and the presence of the p-chlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
54981-21-4 |
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Molecular Formula |
C20H27ClN2O3 |
Molecular Weight |
378.9 g/mol |
IUPAC Name |
9-[4-(4-chlorophenyl)-4-oxobutyl]-4-ethyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C20H27ClN2O3/c1-2-17-14-20(26-19(25)22-17)9-12-23(13-10-20)11-3-4-18(24)15-5-7-16(21)8-6-15/h5-8,17H,2-4,9-14H2,1H3,(H,22,25) |
InChI Key |
GHXJLRSWSPXVAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)Cl)OC(=O)N1 |
Origin of Product |
United States |
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